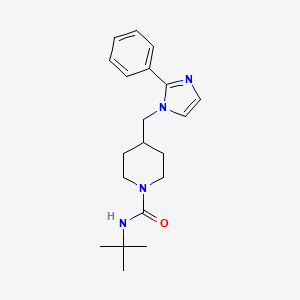

N-(tert-butyl)-4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxamide

Descripción

N-(tert-butyl)-4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxamide is a piperidine-carboxamide derivative featuring a tert-butyl group and a 2-phenylimidazole moiety. This compound is structurally characterized by a central piperidine ring substituted at the 4-position with a benzimidazole-methyl group and a carboxamide group at the 1-position.

Propiedades

IUPAC Name |

N-tert-butyl-4-[(2-phenylimidazol-1-yl)methyl]piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4O/c1-20(2,3)22-19(25)23-12-9-16(10-13-23)15-24-14-11-21-18(24)17-7-5-4-6-8-17/h4-8,11,14,16H,9-10,12-13,15H2,1-3H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQRDULKWGYGSIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1CCC(CC1)CN2C=CN=C2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(tert-butyl)-4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C18H26N4O

- Molecular Weight : 306.43 g/mol

- SMILES Notation : CC(C)(C1=CC=C(N2C=CN=C2)C=C1)C(=O)N(C)C

The biological activity of this compound can be attributed to its interactions with various biological targets:

- Receptor Binding : The imidazole ring is known for its ability to interact with various receptors, including those involved in neurotransmission and immune responses.

- Enzyme Inhibition : Studies suggest that derivatives of piperidine can act as inhibitors for enzymes such as cholinesterases and monoamine oxidases, which are crucial in neurodegenerative diseases .

- Antiviral Activity : Compounds containing imidazole moieties have been reported to exhibit antiviral properties, potentially through the inhibition of viral replication mechanisms .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structural characteristics:

- In Vitro Studies : Research indicates that piperidine derivatives can inhibit cancer cell proliferation. For instance, compounds similar to N-(tert-butyl)-4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxamide have shown significant cytotoxic effects against various cancer cell lines, with IC50 values ranging from 10 µM to 30 µM depending on the specific structural modifications .

Antiviral Properties

The compound's imidazole component suggests potential antiviral activity:

- Mechanism : It may inhibit viral RNA polymerase activity, which is crucial for the replication of viruses such as Hepatitis C .

- Case Study : A related study demonstrated that imidazole derivatives could reduce viral load in infected cell cultures by over 90% at certain concentrations, indicating a promising therapeutic avenue .

Data Table of Biological Activities

Case Studies and Research Findings

-

Anticancer Efficacy :

A study published in Journal of Medicinal Chemistry evaluated various piperidine derivatives, including those similar to N-(tert-butyl)-4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxamide. The results indicated that modifications on the piperidine ring significantly enhance anticancer activity against breast cancer cells. -

Antiviral Activity :

In another study focusing on antiviral agents, compounds with imidazole rings were tested against HCV NS5B polymerase. The tested compounds exhibited IC50 values as low as 0.35 µM, demonstrating their potential as effective antiviral agents . -

Neuroprotective Effects :

Research has also suggested that certain derivatives can offer neuroprotective effects by inhibiting monoamine oxidase B (MAO-B), which is implicated in neurodegenerative diseases like Parkinson's disease .

Comparación Con Compuestos Similares

Key Research Findings

Substituent-Driven Activity : Halogenated aryl groups (iodo, chloro) improve both synthetic efficiency and inhibitory potency in enzyme assays .

Steric Effects : Bulky groups like tert-butyl may necessitate modified synthetic protocols to avoid steric clashes during carboxamide formation.

Stability Considerations: 2-Oxo-benzimidazole derivatives (e.g., compounds 8–10) exhibit higher stability under physiological conditions compared to non-oxidized analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.